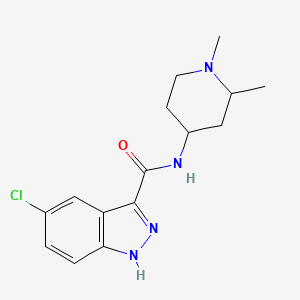
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CEP-1347 and has been studied extensively for its neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves the inhibition of the JNK pathway, which is activated in response to various stress stimuli such as oxidative stress and inflammation. By inhibiting the JNK pathway, this compound prevents neuronal cell death and promotes cell survival.
Biochemical and physiological effects:
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and prevent oxidative stress-induced neuronal cell death. It also promotes the activation of the Akt pathway, which is involved in cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide in lab experiments is its neuroprotective properties, which make it a promising candidate for the treatment of neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
1. Further studies are needed to investigate the potential therapeutic applications of 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
2. The development of more efficient synthesis methods to improve the yield and purity of this compound.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its suitability for clinical use.
4. Studies to investigate the potential side effects and toxicity of this compound in animal models.
5. Development of novel drug delivery systems to improve the bioavailability and efficacy of this compound.
Métodos De Síntesis
The synthesis of 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with 1,2-dimethylpiperidine-4-amine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death.
Propiedades
IUPAC Name |
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-9-7-11(5-6-20(9)2)17-15(21)14-12-8-10(16)3-4-13(12)18-19-14/h3-4,8-9,11H,5-7H2,1-2H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAKWFWCUAHMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)NC(=O)C2=NNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)
![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide](/img/structure/B7359391.png)

![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7359398.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]morpholine-4-carboxamide](/img/structure/B7359404.png)

![N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359418.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359421.png)

![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)
